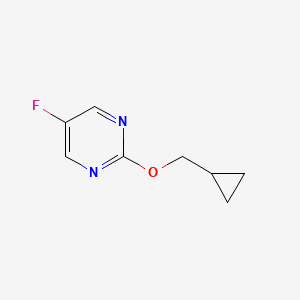

2-(Cyclopropylmethoxy)-5-fluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopropylmethoxy)-5-fluoropyrimidine, also known as CPFP, is a pyrimidine analog that has been studied for its potential applications in cancer treatment. This compound has been shown to have a unique mechanism of action that may make it effective against a variety of cancer types. In

Aplicaciones Científicas De Investigación

Antitumor Activity and Mechanisms

2-(Cyclopropylmethoxy)-5-fluoropyrimidine and its derivatives, like 5-fluorouracil (5-FU), primarily serve in the treatment of various cancers. Their antitumor activities are notable, especially in the context of gastrointestinal malignancies. The core mechanism involves interfering with essential biochemical processes crucial for cancer cell survival. These compounds are part of the antimetabolite class of drugs, which obstruct the synthesis and function of nucleic acids within cancer cells, thereby inhibiting proliferation and inducing cell death (Focaccetti et al., 2015), (Saif, Syrigos, & Katirtzoglou, 2009).

Chemotherapeutic Applications

These compounds are foundational in chemotherapy regimens targeting colorectal and other cancers. The design and formulation of drugs like S-1 aim to enhance the clinical utility of oral fluoropyrimidines while mitigating gastrointestinal toxicity, offering a more patient-friendly alternative to traditional intravenous chemotherapy. This approach not only promises convenience but also reduces the risk of complications associated with central venous access like infection and thrombosis (Saif, Syrigos, & Katirtzoglou, 2009), (Chollet et al., 2003).

Pharmacological Enhancements

Research has also delved into enhancing the antitumor activity of fluoropyrimidines like 5-FU by using inhibitors such as 5-chloro-2,4-dihydroxypyridine (CDHP) to inhibit the dihydropyrimidine dehydrogenase (DPD) enzyme. This inhibition strategy aims to enhance the cytotoxicity of 5-FU, particularly in cancer cells with high basal DPD activity, thereby improving the therapeutic efficacy of fluoropyrimidine treatments (Takechi et al., 2002).

Personalized Medicine

In the realm of personalized medicine, these compounds are instrumental in developing genotype-guided dosing strategies. By understanding the patient's genetic makeup, especially in the context of DPD enzyme activity which plays a crucial role in drug metabolism, clinicians can tailor chemotherapy treatments to minimize toxicities and optimize therapeutic outcomes. This approach underscores the shift towards more individualized treatment plans, ensuring that patients receive doses that align with their unique genetic and metabolic profiles, thereby enhancing the safety and effectiveness of fluoropyrimidine therapy (Henricks et al., 2017).

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-10-8(11-4-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVMEKKZWBIJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)

![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)

![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)